molecular formula C20H22N4O4 B11558151 2-(3-Methylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

2-(3-Methylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11558151
M. Wt: 382.4 g/mol
InChI Key: CKRGDSSCCOVISB-FYJGNVAPSA-N
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Description

2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylphenoxy group, a nitrophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and controlled environments to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring basic or acidic conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the pyrrolidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(morpholin-1-YL)phenyl]methylidene]acetohydrazide
  • 2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(piperidin-1-YL)phenyl]methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(3-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O4/c1-15-5-4-6-17(11-15)28-14-20(25)22-21-13-16-7-8-18(19(12-16)24(26)27)23-9-2-3-10-23/h4-8,11-13H,2-3,9-10,14H2,1H3,(H,22,25)/b21-13+

InChI Key

CKRGDSSCCOVISB-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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